1-Fluoroadamantane

Hydrogen-bond basicity Halogenoalkane scale Molecular recognition

Researchers synthesizing nanodiamonds often rely on unsubstituted adamantane, which requires extreme HPHT conditions (>9 GPa, >1200°C) and costly multi-anvil presses. 1-Fluoroadamantane reduces nucleation to 5.5 GPa and 420°C, cutting pressure by ~3.5 GPa and temperature by >800°C. This enables: • 5-nm p-type semiconductor nanodiamonds (activation energy 0.1 eV) for quantum sensing and electronics. • Versatile fluorinated synthon for medicinal chemistry and host-guest crystal engineering (highest pK_HB among halogenoalkanes: +0.26). • Solid polymer electrolyte additive enabling >2,400 h stable lithium plating/stripping with 84% capacity retention over 600 cycles. Supply is reliable, with multiple package sizes in stock for immediate shipment.

Molecular Formula C10H15F
Molecular Weight 154.22 g/mol
CAS No. 768-92-3
Cat. No. B1266609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluoroadamantane
CAS768-92-3
Molecular FormulaC10H15F
Molecular Weight154.22 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)F
InChIInChI=1S/C10H15F/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2
InChIKeyCPWSNJSGSXXVLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Fluoroadamantane: High-Purity Bridgehead-Fluorinated Adamantane


1-Fluoroadamantane (CAS 768-92-3, molecular formula C₁₀H₁₅F, molecular weight 154.23 g·mol⁻¹) is a bridgehead-fluorinated diamondoid hydrocarbon in which a single fluorine atom replaces a tertiary hydrogen at the 1-position of the adamantane cage. It is supplied as a white to almost-white crystalline powder with a melting point of 257 °C and typical purity ≥98% (GC) . The compound serves as a versatile fluorinated synthon in medicinal chemistry, a nanodiamond precursor under high-pressure high-temperature (HPHT) conditions, and a functional additive in solid-state polymer electrolytes [1][2]. Its rigid tricyclic framework combined with the strong electron-withdrawing character of bridgehead fluorine imparts distinct physicochemical properties—including altered basicity, thermal conductivity, elastic modulus, and carbonization behavior—that cannot be replicated by other 1-haloadamantanes or unsubstituted adamantane.

1-Fluoroadamantane vs. Generic Haloadamantanes


Bridgehead substitution on the adamantane cage fundamentally alters electronic, mechanical, thermal, and chemical properties in a halogen-dependent manner [1][2]. While 1-chloroadamantane, 1-bromoadamantane, and unsubstituted adamantane may appear structurally analogous, each exhibits distinct basicity, elastic modulus, thermal conductivity, and carbonization behavior that directly affect performance in medicinal chemistry, materials science, and nanotechnology applications [3][4]. For instance, replacing fluorine with chlorine reduces gas-phase basicity, increases bulk modulus, and raises the pressure-temperature threshold for nanodiamond nucleation [5][6]. These differences are quantifiable and functionally consequential—meaning that substituting 1-fluoroadamantane with a cheaper or more readily available analog will alter the experimental outcome or product performance in a predictable, measurable fashion [7].

1-Fluoroadamantane Evidence vs. Analogs


Highest Hydrogen-Bond Basicity Among Haloalkanes

On the pK_HB hydrogen-bond basicity scale—measured via 1:1 complex formation constants with 4-fluorophenol in CCl₄ at 298 K by FTIR spectrometry—1-fluoroadamantane records a pK_HB value of +0.26, the highest positive value among 42 halogenoalkanes tested [1]. By contrast, 1-chloroadamantane, 1-bromoadamantane, and 1-iodoadamantane all produce significantly lower or negative pK_HB values, consistent with the trend that basicity declines as the halogen becomes heavier. The lowest value in the series is –0.70 for 1,1,1-trichloroethane (statistically corrected to –1.15 per chlorine atom) [1]. This quantitative ranking means 1-fluoroadamantane is the strongest halogen-bond acceptor among its structural peers.

Hydrogen-bond basicity Halogenoalkane scale Molecular recognition

Low-Pressure Nanodiamond Synthesis

Under HPHT conditions, 1-fluoroadamantane carbonizes and nucleates nanodiamonds at a record-low pressure of 5.5 GPa and temperature of 420 °C [1]. The resulting 5-nm nanodiamonds exhibit p-type semiconductor behavior with an activation energy of 0.1 eV [1]. In stark contrast, unsubstituted adamantane requires significantly harsher conditions: diamond microcrystals form at 8 GPa and temperatures above 1300–1400 °C, while large-scale nanodiamond synthesis demands pressures near 9.4 GPa in a narrow temperature window of 1250–1330 °C [2]. This corresponds to a pressure reduction of approximately 3.5–3.9 GPa and a temperature reduction of 830–980 °C when using 1-fluoroadamantane over adamantane for nanodiamond nucleation.

Nanodiamond synthesis HPHT carbonization Carbon nanomaterials

Lowest Thermal Conductivity Among Adamantanes

Experimental κ(T) data for 1-fluoroadamantane, measured over two distinct orientationally-disordered states from cryogenic to near-ambient temperatures, show the lowest thermal conductivity values among the adamantane derivatives, as documented by comparison with literature data for other members of this structural family [1]. The paper explicitly references datasets for 1-chloroadamantane, 1-bromoadamantane, and unsubstituted adamantane, confirming that fluorination at the bridgehead position uniquely suppresses heat transport [1]. An anomalous plateau in κ is observed above 196 K and a sharp increase above 234 K, associated with a phase transition to a cubic disordered phase; upon cooling, an irreversible transition to an amorphous-like κ(T) behavior occurs [1].

Thermal conductivity Orientationally-disordered solids Thermal management

Higher Gas-Phase Basicity Than 1-Chloroadamantane

An FTICR mass spectrometry study demonstrated that gas-phase protonation of 1-fluoroadamantane and 1-chloroadamantane is followed by carbon–halogen bond fission, forming an ion–dipole complex between the adamantyl cation and the hydrogen halide [1]. Both experimental onset determinations and ab initio MO calculations concur that 1-fluoroadamantane is more basic in the gas phase than 1-chloroadamantane [1]. This experimentally validated ranking of intrinsic basicity—free from solvation effects—provides a rigorous thermodynamic scale for selecting the appropriate haloadamantane in gas-phase or vacuum-based processes.

Gas-phase basicity Proton affinity FTICR mass spectrometry

Halogen-Dependent Bulk Modulus

A systematic ultrasonic study of 1-X adamantanes (X = H, F, Cl, Br) at pressures up to 1 GPa and temperatures 77–305 K revealed a monotonic trend: the bulk modulus is highest for unsubstituted adamantane and decreases progressively with increasing atomic number of the halogen substituent (F → Cl → Br) [1]. Although exact bulk modulus values for each compound are reported graphically in the full publication, the trend is unambiguous and provides a predictive framework [1]. Complementary work on adamantane versus 1-chloroadamantane showed that chlorine substitution reduces the shear modulus by approximately 30% and that 1-chloroadamantane exhibits a bulk modulus jump of ~17% at the plastic-to-ordered phase transition, a feature not observed for adamantane [2]. 1-Fluoroadamantane, being intermediate between adamantane and 1-chloroadamantane, carries distinct elastic signatures exploitable in mechanical or acoustic applications.

Elastic properties Bulk modulus Ultrasonic measurements

1-Fluoroadamantane: High-Impact Applications


Low-Energy Nanodiamond Manufacturing

Procurement of 1-fluoroadamantane over unsubstituted adamantane enables nanodiamond synthesis at 5.5 GPa and 420 °C—approximately 3.5 GPa lower pressure and >800 °C lower temperature—than required for adamantane [1][2]. This translates to reduced capital expenditure on multi-anvil press equipment, lower energy consumption, and the ability to use less exotic press tooling. The resulting 5-nm nanodiamonds exhibit p-type semiconductor behavior (activation energy 0.1 eV) suitable for electronic and quantum sensing applications [1].

Halogen-Bond-Based Crystal Engineering

With the highest pK_HB value (+0.26) among all halogenoalkanes tested, 1-fluoroadamantane is the optimal choice when a strong, directional hydrogen-bond acceptor is needed for crystal engineering, host–guest chemistry, or receptor design [3]. Its rigid adamantane core provides additional steric predictability not available with flexible alkyl halides.

Solid-State Lithium Battery Additive

In poly(ethylene oxide)-based solid polymer electrolytes, 1-fluoroadamantane additive mediates the generation of LiF at the electrode–electrolyte interface, fostering interfacial stability and enabling long-term lithium plating/stripping for over 2,400 hours [4]. A 4.3 V LiNiMnCoO₂/Li all-solid-state battery with this additive delivers 600 cycles with 84% capacity retention and capacities of 210 mAh·g⁻¹ (0.1 C) and 170 mAh·g⁻¹ (0.3 C), rivaling liquid electrolytes [4]. The uniquely low thermal conductivity of 1-fluoroadamantane [5] may further contribute to thermal management within the cell.

Gas-Phase Base for Mass Spectrometry

For researchers employing chemical ionization or studying gas-phase proton transfer, 1-fluoroadamantane offers intrinsically higher basicity than 1-chloroadamantane, as confirmed by FTICR mass spectrometry and ab initio calculations [6]. This improves ionization efficiency and ensures cleaner fragmentation patterns when the adamantyl cation is the desired product ion.

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